4-tert-butyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide: is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a tert-butyl group, and a methoxyphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as thioamides and hydrazines.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Formation of the benzamide moiety: This step involves the reaction of the intermediate with benzoyl chloride or similar reagents under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown potential biological activities, including anti-inflammatory and anticancer properties. It is being studied for its interactions with various biological targets.
Medicine: Due to its potential biological activities, the compound is being explored as a lead compound in drug discovery and development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The exact mechanism of action of 4-tert-butyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thieno[3,4-c]pyrazole core is known to interact with various biological targets, potentially inhibiting or activating specific pathways involved in disease processes.
Comparison with Similar Compounds
- 4-tert-butyl-N-(2-methoxyphenyl)benzamide
- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 4-tert-butyl-N-(4-methoxyphenyl)benzamide
Comparison: While these compounds share structural similarities, 4-tert-butyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to the presence of the thieno[3,4-c]pyrazole core. This core imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-23(2,3)16-7-5-15(6-8-16)22(27)24-21-19-13-29-14-20(19)25-26(21)17-9-11-18(28-4)12-10-17/h5-12H,13-14H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWZUPFEAJPWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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